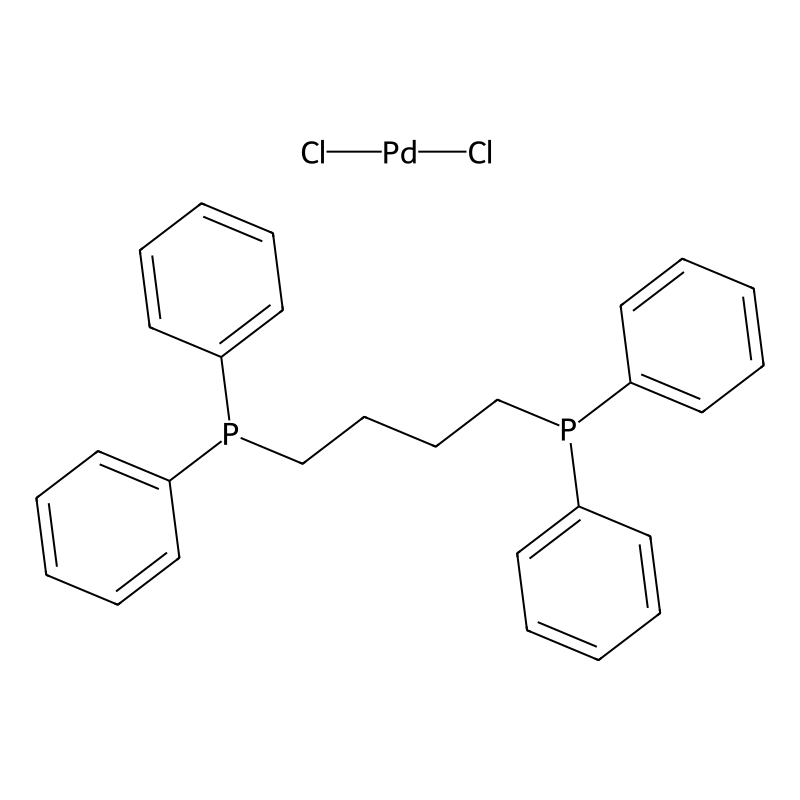1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst for Cross-coupling Reactions:
,4-Bis(diphenylphosphino)butane-palladium(II) chloride, also known as Pd(dppb)Cl2, is a widely used catalyst in organic chemistry for various cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Pd(dppb)Cl2 is particularly efficient for Negishi coupling, Suzuki coupling, Sonogashira coupling, and Stille coupling reactions.
Here are some examples of its applications in these reactions:
- Negishi coupling: This reaction involves coupling an organic halide (RX) with an organozinc reagent (RZnX) to form a new C-C bond. Pd(dppb)Cl2 is a common catalyst for this reaction, enabling the synthesis of complex organic molecules with high yields and selectivity.
- Suzuki coupling: This reaction involves coupling an organic halide (RX) with a boronic acid (R-B(OH)2) to form a new C-C bond. Pd(dppb)Cl2 is a versatile catalyst for this reaction, allowing the synthesis of various organic compounds, including pharmaceuticals, natural products, and functional materials.
- Sonogashira coupling: This reaction involves coupling a terminal alkyne (RC≡CH) with an organic halide (RX) to form a new C-C bond. Pd(dppb)Cl2 is a valuable catalyst for this reaction, enabling the synthesis of various conjugated alkynes, which are important building blocks for organic molecules with diverse applications.
- Stille coupling: This reaction involves coupling an organic halide (RX) with a stannane (R3SnX) to form a new C-C bond. Pd(dppb)Cl2 can be used as a catalyst for this reaction, although other palladium catalysts are often more efficient.
Advantages of Pd(dppb)Cl2:
Pd(dppb)Cl2 offers several advantages as a catalyst for cross-coupling reactions:
- High activity: It exhibits high catalytic activity in various cross-coupling reactions, leading to efficient formation of the desired products.
- Air stability: Unlike some other palladium catalysts, Pd(dppb)Cl2 is relatively air-stable, making it easier to handle and store under laboratory conditions.
- Broad substrate scope: It can be used with a wide range of substrates, allowing for the synthesis of diverse organic molecules.
- Stereo and regioselectivity: Pd(dppb)Cl2 can sometimes achieve high stereo and regioselectivity in certain cross-coupling reactions, leading to the formation of the desired product with specific spatial arrangements of atoms.
Considerations and limitations:
While Pd(dppb)Cl2 is a valuable catalyst, it is essential to consider its limitations:
- Cost: Compared to some other palladium catalysts, Pd(dppb)Cl2 can be more expensive.
- Toxicity: Like many other palladium compounds, Pd(dppb)Cl2 should be handled with care due to its potential toxicity.
- Not always the most efficient: Depending on the specific reaction and substrates involved, other palladium catalysts might be more efficient or selective.
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is an organometallic compound characterized by its complexation of palladium(II) with a bidentate ligand, 1,4-bis(diphenylphosphino)butane. The empirical formula is C28H28Cl2P2Pd, with a molecular weight of 603.80 g/mol. This compound features two diphenylphosphino groups attached to a butane backbone, which provides steric and electronic properties conducive to catalysis and coordination chemistry .
Palladium, the central metal in this compound, is a member of the platinum group and is known for its catalytic properties in various
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is primarily utilized as a catalyst in cross-coupling reactions, such as:
- Suzuki Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with halides, leading to biaryl compounds.
- Heck Reaction: In this reaction, alkenes are coupled with aryl halides to form substituted alkenes.
- Stille Coupling: Similar to Suzuki coupling but involves organostannanes instead of boronic acids.
The palladium center facilitates these transformations by undergoing oxidation and reduction cycles, contributing to its effectiveness as a catalyst .
The synthesis of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride typically involves:
- Ligand Preparation: The ligand 1,4-bis(diphenylphosphino)butane is synthesized by reacting diphenylphosphine with butane dihalides.
- Complex Formation: The ligand is then reacted with palladium(II) chloride in a suitable solvent (often dichloromethane or chloroform), leading to the formation of the desired palladium complex.
- Purification: The product can be purified through recrystallization or chromatography techniques to obtain high purity levels .
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride finds applications in:
- Catalysis: Used extensively in organic synthesis for cross-coupling reactions.
- Material Science: Employed in the development of new materials through polymerization processes.
- Pharmaceutical Chemistry: Investigated for potential applications in drug development due to its ability to facilitate complex organic transformations .
Studies on interaction mechanisms reveal that 1,4-bis(diphenylphosphino)butane-palladium(II) chloride interacts with various substrates through coordination bonds. The phosphine ligands play a crucial role in stabilizing the palladium center and enhancing its reactivity. Research into its interactions with different organic compounds continues to provide insights into optimizing catalytic processes .
Several compounds share structural similarities with 1,4-bis(diphenylphosphino)butane-palladium(II) chloride. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride | Bidentate ligand | Shorter carbon chain; different steric properties |
| 1,4-Bis(diphenylphosphino)-2-butene-palladium(II) chloride | Bidentate ligand | Unsaturated backbone; enhanced reactivity |
| Diphosphine-Palladium(II) Complexes | Various diphosphine ligands | Different phosphine environments affecting catalysis |
The uniqueness of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride lies in its specific ligand arrangement and the steric bulk provided by the diphenyl groups, which significantly influence its catalytic efficiency and selectivity compared to other similar compounds .
GHS Hazard Statements
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (57.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








